Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate
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Overview
Description
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate is a chemical compound. It has a molecular weight of 241.29 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-5-16-10(14)8-6-7-9-13-11(15)17-12(2,3)4/h5,8-9H2,1-4H3,(H,13,15) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Dipeptide Synthesis
This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. By using Boc-protected amino acid ionic liquids (Boc-AAILs), researchers can efficiently synthesize dipeptides with commonly used coupling reagents .
Ionic Liquid Formation
The Boc-AAILs derived from compounds like Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxo-2-(trifluoromethyl)pentanoate can form room-temperature ionic liquids. These ionic liquids have broad applications in peptide synthesis, serving as synthetic support, cleavage reagents, and solvents .
Organic Synthesis Media
Due to its miscibility in various organic solvents, this compound can be used as a reaction medium in organic synthesis. Its protected structure prevents unwanted reactions, making it suitable for selective or multistep organic synthesis .
Amide Formation Enhancement
The compound has been found to enhance amide formation when used with certain coupling reagents. This is particularly useful in the production of amides without the addition of base, streamlining the synthesis process .
Chemical Protection Strategy
In peptide chemistry, the Boc group of this compound is used to protect the reactive side chain and N-terminus of amino acids. This strategy is essential for controlling reactions and preventing side reactions during peptide synthesis .
Research and Development of Novel RTILs
The compound is part of the research for developing novel room-temperature ionic liquids (RTILs) that contain protected amino acids. These RTILs have potential applications in various fields of chemistry and materials science .
Selective Synthesis Applications
The tert-butoxycarbonyl protection allows for selective synthesis in complex organic molecules. This is crucial for the development of pharmaceuticals and other high-value chemical products .
Educational and Experimental Use
Lastly, compounds like Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxo-2-(trifluoromethyl)pentanoate are often used in academic settings for teaching advanced organic synthesis techniques and conducting laboratory experiments .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2-(trifluoromethyl)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO5/c1-5-21-10(19)9(13(14,15)16)8(18)6-7-17-11(20)22-12(2,3)4/h9H,5-7H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACUDCIDGBNMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CCNC(=O)OC(C)(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxo-2-(trifluoromethyl)pentanoate |
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